3,3',5-Trihydroxybibenzyl

Phytotoxicity Bibenzyl SAR Herbicide lead screening

Researchers screening HER2+ breast cancer lines require a cytotoxic probe free of phytoestrogenic proliferative effects that confound dihydroresveratrol-based assays. 3,3',5-Trihydroxybibenzyl (CAS 86630-23-1) delivers moderate cytotoxicity (IC50 15.1 μM BT474, 16.2 μM SKBR3) without the picomolar MCF-7 proliferation seen with the 3,4',5-isomer. • Qualitatively distinct activity: no detectable phytotoxicity in Lemna pausicostata (vs. gigantol IC50 0.65 μM, batatasin III IC50 0.10 μM) • Verified intermediate for bibenzyl synthase (EC 2.3.1.146) pathway reconstitution • Each batch is orthogonally characterized (¹H-NMR) to exclude the 3,4',5-isomer (CAS 58436-28-5) - essential given documented vendor mislabeling. Global stock available with blue-ice shipping.

Molecular Formula C14H14O3
Molecular Weight 230.26 g/mol
CAS No. 86630-23-1
Cat. No. B1259220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3',5-Trihydroxybibenzyl
CAS86630-23-1
Molecular FormulaC14H14O3
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)CCC2=CC(=CC(=C2)O)O
InChIInChI=1S/C14H14O3/c15-12-3-1-2-10(6-12)4-5-11-7-13(16)9-14(17)8-11/h1-3,6-9,15-17H,4-5H2
InChIKeyUMZJVKFVOMTAFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3′,5-Trihydroxybibenzyl – Identity & Pharmacological Overview


3,3′,5-Trihydroxybibenzyl (CAS 86630-23-1) is a trihydroxylated bibenzyl (dihydrostilbene) belonging to the stilbenoid family, characterized by a saturated ethane bridge linking two phenyl rings with hydroxyl substituents at the 3, 3′, and 5 positions [1]. This compound is naturally isolated from Orchidaceae species including Epidendrum rigidum, Dendrobium cariniferum, and Cremastra appendiculata, where it functions as a biosynthetic intermediate in the phytoalexin pathway leading to dihydrophenanthrenes such as orchinol and hircinol [2][3]. Unlike its positional isomer dihydroresveratrol (3,4′,5-trihydroxybibenzyl, CAS 58436-28-5), which acts as a phytoestrogen and hormone receptor modulator, 3,3′,5-trihydroxybibenzyl exhibits a distinct pharmacological fingerprint, including moderate cytotoxicity against HER2-overexpressing breast cancer cell lines and a notably low phytotoxicity profile relative to structurally analogous bibenzyls .

Stilbenoid probe: Trihydroxylated bibenzyl for phytoalexin pathway studies
Cytotoxicity context: Cell-model endpoint review for HER2-overexpressing lines
Phytotoxicity context: Reported lower plant-model response vs. active bibenzyls

3,3′,5-Trihydroxybibenzyl Substitution Risks


Bibenzyl and stilbene compounds with identical molecular formulas but different hydroxyl substitution patterns exhibit profoundly divergent biological activities, making generic substitution a scientifically unsound procurement strategy. For instance, the positional isomer dihydroresveratrol (3,4′,5-trihydroxybibenzyl) promotes proliferation of hormone-sensitive breast cancer cells at picomolar concentrations, whereas 3,3′,5-trihydroxybibenzyl exhibits moderate cytotoxicity (IC50 ≈ 15–16 μM) against HER2-positive breast cancer lines BT474 and SKBR3 . Furthermore, in the Lemna pausicostata phytotoxicity model, closely related bibenzyls such as gigantol (IC50 = 0.65 μM), batatasin III (IC50 = 0.10 μM), and synthetic methoxylated derivatives (IC50 range 89.9–180 μM) produced significant growth inhibition, while 3,3′,5-trihydroxybibenzyl showed no detectable phytotoxicity – a qualitative rather than merely quantitative difference in biological behavior [1]. Even the supplier landscape introduces risk: multiple Chinese chemical vendors incorrectly cross-list dihydroresveratrol (CAS 58436-28-5) under the name 3,3′,5-trihydroxybibenzyl, underscoring the necessity of independent identity verification using CAS registry numbers and orthogonal analytical characterization prior to experimental use .

Positional Isomer
Target: 3,3′,5-trihydroxybibenzyl (CAS 86630-23-1) Substitute risk: Dihydroresveratrol (3,4′,5-isomer) may shift assay response from cytostatic to proliferative in hormone-sensitive lines Verify by ¹H-NMR; LC-MS alone cannot distinguish isomers
Terminal Metabolite
Target: Biosynthetic intermediate (branch-point scaffold) Substitute risk: Batatasin III or gigantol are terminal phytoalexins and cannot substitute for enzyme substrate studies
Phytotoxic Analog
Target: No detectable phytotoxicity in Lemna assay Substitute risk: Methoxylated bibenzyls introduce plant growth inhibition (IC50 89.9–180 μM), confounding negative control use

3,3′,5-Trihydroxybibenzyl: Comparative Evidence


Phytotoxicity: Non-Phytotoxic vs. Active Analogs

In a direct head-to-head comparison of eight bibenzyl derivatives tested under identical conditions, 3,3′,5-trihydroxybibenzyl (compound 7) and 3,4′,5-trihydroxybibenzyl (compound 8) were the only analogs that did not inhibit growth or increase cellular leakage in axenic cultures of the aquatic plant Lemna pausicostata. By contrast, all other tested bibenzyls—including gigantol (1), batatasin III (2), and five synthetic methoxylated or methylated derivatives (3–6)—exhibited concentration-dependent growth inhibition with IC50 values ranging from 89.9 to 180 μM [1]. The natural and synthetic bibenzyls additionally showed only marginal cytotoxicity against animal cells, positioning 3,3′,5-trihydroxybibenzyl as a uniquely benign member of this structural class with respect to off-target phytotoxicity [1].

Phytotoxicity comparison
Head-to-head
No growth inhibition in Lemna pausicostata vs. active analogs: gigantol IC50 89.9–180 μM, batatasin III IC50 89.9–166 μM
Supports lower plant-model response context vs. phytotoxic bibenzyls
Qualitative absence of phytotoxicity; cleaner baseline for selective bioactivity screening
Phytotoxicity Bibenzyl SAR Herbicide lead screening

Cytotoxicity in HER2+ Breast Cancer vs. Dihydroresveratrol

3,3′,5-Trihydroxybibenzyl exhibits moderate, concentration-dependent cytotoxicity against BT474 (IC50 = 15.1 μM) and SKBR3 (IC50 = 16.2 μM) human breast cancer cell lines following 48-hour treatment (1–100 μM range) . This profile contrasts sharply with its positional isomer dihydroresveratrol (3,4′,5-trihydroxybibenzyl), which acts as a phytoestrogen and stimulates proliferation of hormone-sensitive breast cancer cells (e.g., MCF-7) at picomolar to nanomolar concentrations . While these data originate from separate studies and caution is warranted in direct cross-study comparison, the directional divergence – growth inhibition vs. growth stimulation – indicates a hydroxyl-position-dependent switch in cellular response that should inform compound selection for cancer-relevant assays [1].

Cytotoxicity vs. isomer
Cross-study context
BT474 IC50 15.1 μM / SKBR3 IC50 16.2 μM
Dihydroresveratrol: proliferative at pM–nM in MCF-7
Reported cell-model response context: directional switch based on hydroxyl position
Cross-study comparison; direct head-to-head data limited
Breast cancer HER2-positive Cytotoxicity Bibenzyl

Phytoalexin Pathway Intermediate vs. End Products

Unlike batatasin III, gigantol, or hircinol—which function as terminal phytoalexins or specialized metabolites in Orchidaceae—3,3′,5-trihydroxybibenzyl is a demonstrated biosynthetic intermediate. In vitro enzyme assays using bibenzyl synthase (EC 2.3.1.146) from elicited orchid tissues confirmed that dihydro-m-coumaroyl-CoA and malonyl-CoA are selectively converted into 3,3′,5-trihydroxybibenzyl, which is subsequently methylated by an O-methyltransferase to form batatasin III and further metabolized into the tricyclic dihydrophenanthrene phytoalexins orchinol and hircinol [1][2]. Intact plant feeding studies with radiolabeled L-phenylalanine corroborated this pathway sequence, establishing 3,3′,5-trihydroxybibenzyl as the obligate branch-point intermediate whose accumulation or diversion governs the profile of downstream phytoalexin production [1]. This intermediate status distinguishes it functionally from its methylated derivative batatasin III (which possesses documented anti-metastatic activity via FAK-AKT suppression) and from gigantol (which exhibits potent phytotoxicity) [3].

Biosynthetic role
Class-level inference
Bibenzyl synthase product (EC 2.3.1.146); obligate intermediate converted to batatasin III via O-methyltransferase
Pathway intermediate context; scaffold for phytoalexin diversification studies
In vitro enzyme assay and radiolabeled feeding evidence
Biosynthetic pathway Phytoalexin Bibenzyl synthase Orchidaceae

Procurement Risk: Positional Isomer Confusion

Multiple commercial chemical suppliers, predominantly in the Chinese domestic market, conflate 3,3′,5-trihydroxybibenzyl (CAS 86630-23-1) with dihydroresveratrol (3,4′,5-trihydroxybibenzyl, CAS 58436-28-5), listing them interchangeably or under a single CAS number . These two positional isomers share identical molecular formulas (C₁₄H₁₄O₃) and molecular weights (230.26 g/mol) but differ in the hydroxyl substitution pattern at the 3′ (meta) vs. 4′ (para) position on ring B. This structural difference produces the functional divergence described in Evidence 2 and 3 above [1]. A survey of vendor listings identified at least four Chinese platforms (chemsrc.com, molbase.cn, lookchem.cn, chemicalbook.com) where the product labeled as 3,3′,5-trihydroxybibenzyl actually carried the IUPAC description and CAS of dihydroresveratrol . Scientists procuring this compound must require: (a) CAS 86630-23-1 explicitly on the Certificate of Analysis; (b) orthogonal identity confirmation by ¹H-NMR (diagnostic aromatic proton splitting patterns distinguish meta- vs. para-substitution) or HPLC retention time against an authenticated reference standard; and (c) confirmation that the supplied material does not originate from a vendor cross-listing the two CAS numbers as synonymous .

Vendor identity risk
Source review
CAS 86630-23-1 frequently cross-listed as dihydroresveratrol (CAS 58436-28-5) on supplier platforms
Identity verification required; ¹H-NMR distinguishes meta- vs. para-substitution
Audit of ≥4 Chinese vendor databases confirms conflation risk
Chemical procurement Identity verification Positional isomer CAS registry

Mammalian Cytotoxicity: Marginal vs. Potent Phytotoxins

In the comprehensive Hernández-Romero et al. (2005) study, all tested natural and synthetic bibenzyls—including phytotoxins gigantol (IC50 = 0.65 μM in Amaranthus radicle assay) and batatasin III (IC50 = 0.10 μM)—were evaluated for cytotoxicity on animal cells [1]. The authors explicitly noted that all bibenzyl derivatives showed only marginal cytotoxicity toward mammalian cells, including 3,3′,5-trihydroxybibenzyl (7) [1]. When combined with the phytotoxicity data (Evidence Item 1), this establishes a potent vs. benign activity dichotomy: gigantol and batatasin III are potent phytotoxins with IC50 values in the sub-micromolar to low micromolar range in plant assays, whereas 3,3′,5-trihydroxybibenzyl is inactive in both plant growth inhibition and animal cell cytotoxicity assays [1]. This dual inactivity profile is a distinguishing feature for applications where selective bioactivity (rather than broad cytotoxicity) is desired, such as in cosmetic or dermatological research where the compound has been investigated for skin-conditioning applications [2].

Mammalian cytotoxicity
Head-to-head
Marginal cytotoxicity on animal cells across bibenzyl panel; gigantol and batatasin III show sub-μM plant toxicity
Supports lower model-risk context for mammalian cell assays vs. phytotoxic analogs
Dual inactivity (plant + mammalian) distinguishes it from active phytotoxins
Selective toxicity Mammalian cytotoxicity Bibenzyl SAR Safety margin

3,3′,5-Trihydroxybibenzyl: Application Scenarios


HER2+ Breast Cancer Cytotoxicity Screening

Researchers investigating HER2-positive breast cancer (BT474, SKBR3) can employ 3,3′,5-trihydroxybibenzyl as a moderate-cytotoxicity probe compound (IC50 ≈ 15–16 μM) that lacks the phytoestrogenic proliferative effects of dihydroresveratrol . Unlike dihydroresveratrol, which stimulates MCF-7 proliferation at picomolar concentrations and would confound interpretation in hormone receptor-positive co-culture or in vivo models, 3,3′,5-trihydroxybibenzyl provides a cleaner signal for cytotoxicity screening in HER2-overexpressing lines . Procurement note: Verify CAS 86630-23-1 by ¹H-NMR to exclude contamination with the 3,4′,5-isomer.

Phytoalexin Pathway & Metabolic Engineering

As the established biosynthetic intermediate between dihydro-m-coumaroyl-CoA and the phytoalexins orchinol/hircinol, 3,3′,5-trihydroxybibenzyl is indispensable for enzymological studies of bibenzyl synthase (EC 2.3.1.146) and the downstream O-methyltransferase that produces batatasin III . Unlike terminal metabolites such as batatasin III or gigantol, which cannot serve as substrates for further phytoalexin diversification, 3,3′,5-trihydroxybibenzyl enables pulse-chase labeling experiments and in vitro reconstitution of the complete pathway from phenylpropanoid precursors to dihydrophenanthrene phytoalexins.

Negative Control for Herbicide Screening

In herbicide discovery programs screening bibenzyl libraries for phytotoxic activity, 3,3′,5-trihydroxybibenzyl serves as an ideal negative control compound: it is structurally representative of the bibenzyl chemotype yet demonstrates no detectable phytotoxicity in the Lemna pausicostata assay, in contrast to gigantol (plant IC50 = 0.65 μM), batatasin III (plant IC50 = 0.10 μM), and methoxylated bibenzyls (IC50 range 89.9–180 μM) tested under identical conditions . Its use as a negative control enables reliable normalization of phytotoxicity screens and helps distinguish genuine herbicidal activity from nonspecific phenolic toxicity.

Cosmetic Ingredient with Low Cytotoxicity

Patent literature indicates that 3,3′,5-trihydroxybibenzyl has been investigated for skin-conditioning applications, including anti-wrinkle and moisturizing formulations, where its activity in arresting proliferation of undifferentiated cells and inducing monocyte differentiation has been noted . The compound's demonstrated marginal cytotoxicity toward mammalian cells—combined with its lack of phytotoxicity—makes it a candidate scaffold for topical formulations where broad cellular toxicity must be minimized, distinguishing it from more cytotoxic bibenzyl analogs such as gigantol and certain methoxylated derivatives .

Application
Selection Property
Validation Focus
HER2+ cell-model studies
Cell-model endpoint review
Absence of phytoestrogenic proliferative signal
Phytoalexin pathway research
Biosynthetic intermediate scaffold
Bibenzyl synthase substrate confirmation
Negative control for herbicide screening
Lower plant-model response
No detectable Lemna growth inhibition
Topical formulation research
Lower model-risk context
Marginal mammalian cell cytotoxicity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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